molecular formula C24H22N4O3 B3207297 N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1040683-09-7

N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B3207297
CAS No.: 1040683-09-7
M. Wt: 414.5 g/mol
InChI Key: OBRWXMQZLYXSSP-UHFFFAOYSA-N
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Description

N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
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Biological Activity

N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H22N4O3
  • Molecular Weight : 414.46 g/mol
  • CAS Number : 1040683-09-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. This compound has shown promising results in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis
U937 (Monocytic Leukemia)2.41Cell cycle arrest
HeLa (Cervical Cancer)1.00Inhibition of proliferation

Studies indicate that this compound induces apoptosis in MCF-7 cells through a dose-dependent mechanism, significantly increasing apoptotic markers compared to control groups .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy was evaluated against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.06 µg/mL
Escherichia coli0.12 µg/mL
Candida albicans25 µg/mL

Results showed that N-benzyl derivatives exhibited significant inhibition of microbial growth, highlighting their potential as antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has shown activity in other areas:

  • Anti-inflammatory Effects : The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
  • Antioxidant Activity : It exhibited notable antioxidant properties in various assays.

Case Studies

Several case studies have explored the biological effects of similar compounds with the oxadiazole structure:

  • Study on Oxadiazole Derivatives :
    • Researchers synthesized multiple oxadiazole derivatives and assessed their cytotoxicity against different cancer cell lines.
    • Results indicated that modifications to the oxadiazole ring significantly impacted biological activity, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that compounds similar to N-benzyl derivatives can interfere with DNA replication and repair mechanisms, leading to enhanced cancer cell death .

Properties

IUPAC Name

N-benzyl-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-16-13-17(2)28(15-20(29)25-14-18-9-5-3-6-10-18)24(30)21(16)23-26-22(27-31-23)19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRWXMQZLYXSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.